
Tetrahydrophthalimide epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epoxides, including tetrahydrophthalimide epoxide, typically involves the epoxidation of alkenes. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxide is added to the alkene, forming the epoxide ring . This method is favored due to its stereospecificity, where cis alkenes yield cis epoxides and trans alkenes yield trans epoxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield, purity, and cost-effectiveness. Catalytic asymmetric epoxidation methods, such as those employing chiral ligands with metals, are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrophthalimide epoxide undergoes various chemical reactions, primarily driven by the ring strain of the epoxide. These reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under both acidic and basic conditions. .
Substitution Reactions: The epoxide can react with nucleophiles such as amines to form β-amino alcohols.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide, facilitating nucleophilic attack.
Basic Conditions: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate nucleophiles, enhancing their reactivity towards the epoxide.
Major Products:
Diols: Formed from hydrolysis of the epoxide under acidic conditions.
β-Amino Alcohols: Formed from the reaction with amines.
Scientific Research Applications
Tetrahydrophthalimide epoxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrophthalimide epoxide primarily involves its reactivity as an electrophile. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the epoxide acts as a versatile intermediate .
Comparison with Similar Compounds
Phthalimide Epoxide: Another epoxide derived from phthalimide, sharing similar reactivity but differing in the structure of the parent imide.
Captan Epoxide and Difolatan Epoxide: Epoxides derived from the fungicides captan and Difolatan, respectively.
Uniqueness: Tetrahydrophthalimide epoxide is unique due to its specific structure and the resulting reactivity. Its applications in the synthesis of β-amino alcohols and other valuable intermediates highlight its importance in both academic and industrial research .
Properties
CAS No. |
6251-87-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindole-3,5-dione |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-5-6(12-5)2-4(3)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
InChI Key |
ZNMABOBICKRSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3C1O3)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


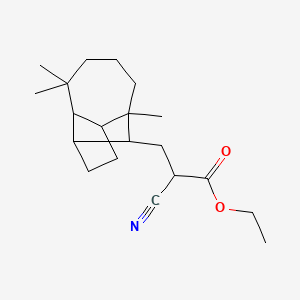

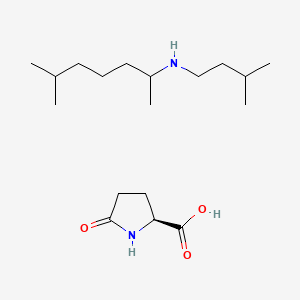
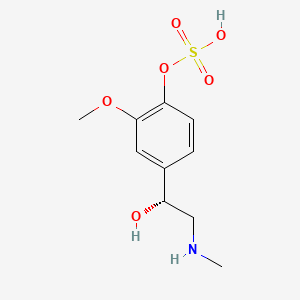
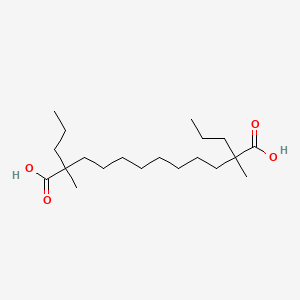
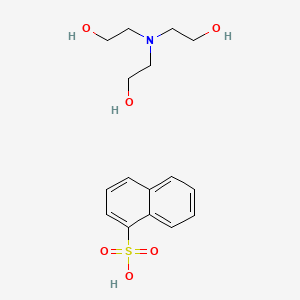
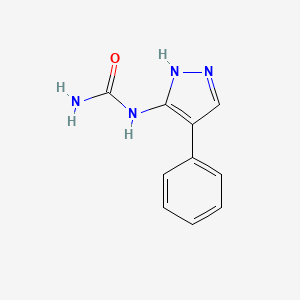

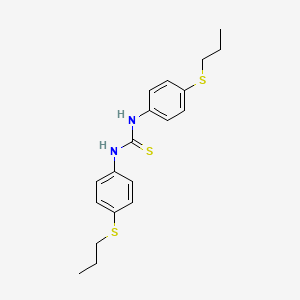

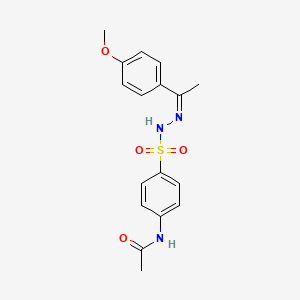

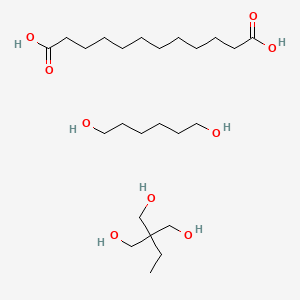
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
